1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. Common starting materials might include 6-methoxypyrazine, piperidine, and benzaldehyde derivatives. The process often involves:
Condensation Reactions: : Combining 6-methoxypyrazine with piperidine under controlled temperature and pressure conditions to form an intermediate product.
Nucleophilic Substitution: : Introducing the phenylpropanone moiety to the intermediate under basic or acidic conditions.
Purification: : Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Industrial Production Methods
Scaling up the production might involve:
Batch Processing: : Optimizing conditions in reactors to produce larger quantities.
Continuous Flow Chemistry: : Streamlining the synthesis process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: : Introducing oxidizing agents to convert the compound into different oxidation states.
Reduction: : Using reducing agents to modify the structure, potentially leading to new derivatives.
Substitution: : Reacting with nucleophiles or electrophiles to replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral media.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium (Pd) catalysts.
Substitution: : Halogens, nitrates, and other electrophilic agents under controlled temperatures.
Major Products
Oxidation Products: : Possible formation of carboxylic acids or ketones.
Reduction Products: : Formation of alcohols or hydrocarbons.
Substitution Products: : Derivatives with varying functional groups depending on the substituent introduced.
Scientific Research Applications
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has diverse research applications, including:
Chemistry: : Studying reaction mechanisms, synthesis of novel compounds, and catalytic properties.
Biology: : Investigating interactions with biological molecules and potential therapeutic effects.
Medicine: : Exploring pharmacological activities and drug development prospects.
Industry: : Utilizing its chemical properties for materials science, including the development of novel materials.
Mechanism of Action
The compound's mechanism of action can be understood by:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Participating in metabolic or signaling pathways, influencing biological processes.
Comparison with Similar Compounds
When compared with structurally similar compounds, such as:
1-(3-((6-Chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxyphenyl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: stands out due to its unique combination of a pyrazine ring with methoxy substitution, piperidine ring, and phenylpropanone moiety. This unique structure might offer distinctive chemical reactivity and biological interactions.
Unique Characteristics
Pyrazine Ring: : Offering a distinct interaction profile.
Methoxy Substitution: : Influencing solubility and reactivity.
Piperidine Ring: : Providing structural stability and flexibility.
Feel free to ask more about any specific aspect or other compounds!
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPBNMESVOQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.